2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

Catalog No.
S1768444
CAS No.
846549-37-9
M.F
C22H42N4O12
M. Wt
554.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

CAS Number

846549-37-9

Product Name

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid

Molecular Formula

C22H42N4O12

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C22H42N4O12/c23-26-25-2-4-31-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-30-3-1-24-21(27)19-38-20-22(28)29/h1-20H2,(H,24,27)(H,28,29)

InChI Key

WWDNBBVPYDZICO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCC(=O)O

Synonyms

AmbotzPEG2015

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCC(=O)O

Description

The exact mass of the compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Remember, the scientific method is critical to the development of scientific theories, which explain empirical (experiential) laws in a scientifically rational manner . In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments .

Remember, the scientific method is critical to the development of scientific theories, which explain empirical (experiential) laws in a scientifically rational manner. In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments.

In general, when looking for applications of a specific compound, you might want to consider the following steps:

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a specialized compound primarily utilized in the field of bioconjugation and drug development. This compound features a polyethylene glycol (PEG) backbone, specifically an octaethylene glycol unit, which enhances solubility and biocompatibility. The structure of this compound includes an azide group, a methoxy group, and a carboxylic acid moiety, making it versatile for various chemical modifications and applications in biochemistry and molecular biology. Its chemical formula is C22H42N4O12C_{22}H_{42}N_{4}O_{12}, and it has a CAS number of 846549-37-9 .

, notably:

  • Click Chemistry: The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition, allowing for the formation of stable triazole linkages with various alkyne-containing molecules.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, enabling conjugation with other biomolecules.
  • Amide Bond Formation: The carboxylic acid can also react with amines to form amides, which is useful for linking peptides or proteins.

These reactions facilitate the use of this compound in creating complex biomolecular architectures.

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is primarily recognized for its role as a non-cleavable linker in proteolysis targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering potential advantages over traditional small molecules. The incorporation of this compound into PROTACs enhances their stability and solubility while maintaining the necessary biological activity required for effective target engagement .

The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid typically involves several steps:

  • Synthesis of Azido-PEG8: The starting material is often an octaethylene glycol derivative that is functionalized with an azide group.
  • Carbamoylation: The azido PEG derivative is reacted with appropriate carbamoylating agents to introduce the carbamoyl functionality.
  • Methoxylation: A methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
  • Acidification: Finally, the product is treated with acetic acid to yield the final compound.

Each step must be optimized to ensure high yields and purity of the final product .

The primary applications of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid include:

  • Bioconjugation: It serves as a linker for attaching various biomolecules such as antibodies, proteins, or nucleic acids.
  • Drug Development: Its role in PROTACs highlights its importance in developing targeted therapies for diseases like cancer.
  • Diagnostics: The compound can be used in imaging studies due to its ability to conjugate with fluorescent markers or radiolabels.

Studies investigating the interactions of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid with biological systems reveal that it effectively facilitates the delivery of therapeutic agents to specific cellular targets. Its PEG component minimizes non-specific interactions while enhancing solubility and circulation time in biological fluids. Furthermore, interaction studies often focus on its conjugation efficiency with various biomolecules, which can significantly influence therapeutic efficacy .

Several compounds share structural similarities with 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(Azidoethyl)-1-(carbamoylmethoxy)acetic acidContains shorter PEG chain; azide and carboxylic acid groupsLess hydrophilic compared to 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
Azido-PEG4-acetic acidShorter PEG chain (four units); simpler structureMore suitable for smaller biomolecules
Methoxycarbonyl-PEG8-acetic acidLacks azide functionality; contains methoxycarbonyl groupUsed primarily for non-click chemistry applications

The uniqueness of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid lies in its combination of a long PEG

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Azido-PEG-acid (n=8)

Dates

Modify: 2023-08-15

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